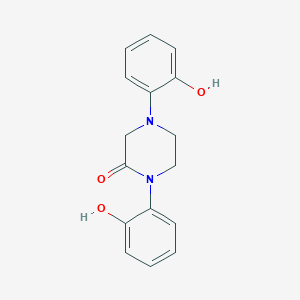![molecular formula C16H28N2O2 B12599063 1,3-Benzenediol, 4,6-bis[(2,2-dimethylpropyl)amino]- CAS No. 649767-95-3](/img/structure/B12599063.png)
1,3-Benzenediol, 4,6-bis[(2,2-dimethylpropyl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzenediol, 4,6-bis[(2,2-dimethylpropyl)amino]- is an organic compound with a complex structure It is a derivative of benzenediol, where two amino groups are substituted at the 4 and 6 positions with 2,2-dimethylpropyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediol, 4,6-bis[(2,2-dimethylpropyl)amino]- typically involves the reaction of 1,3-benzenediol with 2,2-dimethylpropylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired substitution at the 4 and 6 positions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can be more efficient for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzenediol, 4,6-bis[(2,2-dimethylpropyl)amino]- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The amino groups can participate in substitution reactions, where they can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydroxy derivatives.
Aplicaciones Científicas De Investigación
1,3-Benzenediol, 4,6-bis[(2,2-dimethylpropyl)amino]- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism by which 1,3-Benzenediol, 4,6-bis[(2,2-dimethylpropyl)amino]- exerts its effects involves interactions with various molecular targets. The hydroxyl and amino groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The specific pathways involved depend on the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Benzenediol, 2,5-bis(1,1-dimethylpropyl)-: Similar structure but different substitution pattern.
1,3-Dihydroxybenzene (Resorcinol): Lacks the amino groups and 2,2-dimethylpropyl substitutions.
1,4-Dihydroxybenzene (Hydroquinone): Different substitution pattern and lacks amino groups.
Uniqueness
1,3-Benzenediol, 4,6-bis[(2,2-dimethylpropyl)amino]- is unique due to the specific substitution pattern and the presence of both hydroxyl and amino groups. This combination of functional groups gives it distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
649767-95-3 |
|---|---|
Fórmula molecular |
C16H28N2O2 |
Peso molecular |
280.41 g/mol |
Nombre IUPAC |
4,6-bis(2,2-dimethylpropylamino)benzene-1,3-diol |
InChI |
InChI=1S/C16H28N2O2/c1-15(2,3)9-17-11-7-12(14(20)8-13(11)19)18-10-16(4,5)6/h7-8,17-20H,9-10H2,1-6H3 |
Clave InChI |
AYFVSFVOCPBWFP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CNC1=CC(=C(C=C1O)O)NCC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


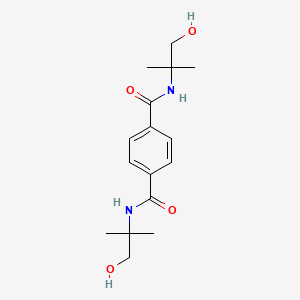

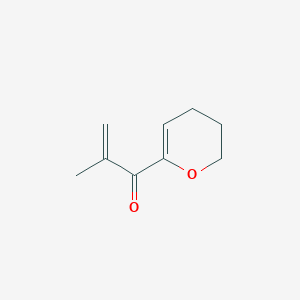

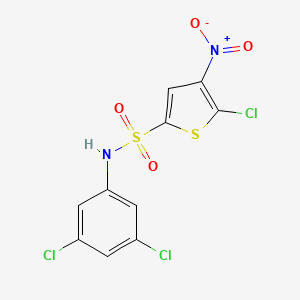
![N-[2-(Bromomethyl)phenyl]-2,2-difluoroacetimidoyl chloride](/img/structure/B12599034.png)
![N-(3-Chloroisoquinolin-5-yl)-N'-[(3,4-dichlorophenyl)methyl]urea](/img/structure/B12599038.png)
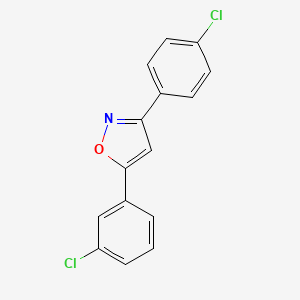
![[4-({2-[(Methylamino)methyl]phenyl}sulfanyl)-3-nitrophenyl]methanol](/img/structure/B12599052.png)

![Urea, N-[(4-hydroxyphenyl)methyl]-N-(2-phenylethyl)-](/img/structure/B12599060.png)
![Oxazole, 4,5-dihydro-2-phenyl-4-[2-(phenylseleno)ethyl]-, (4S)-](/img/structure/B12599075.png)
